molecular formula C7H11NO2 B13617834 rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid

rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No.: B13617834
M. Wt: 141.17 g/mol
InChI Key: IZJBSGSUFIFGNE-IYSWYEEDSA-N
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Description

rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of organocatalysts can facilitate the formation of the bicyclic structure through a formal [4 + 2] cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes involving nitrogen-containing bicyclic structures.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
  • rel-(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

Uniqueness

What sets rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid apart is its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This unique configuration can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)7-3-1-5(7)2-4-8-7/h5,8H,1-4H2,(H,9,10)/t5-,7-/m1/s1

InChI Key

IZJBSGSUFIFGNE-IYSWYEEDSA-N

Isomeric SMILES

C1C[C@@]2([C@H]1CCN2)C(=O)O

Canonical SMILES

C1CC2(C1CCN2)C(=O)O

Origin of Product

United States

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